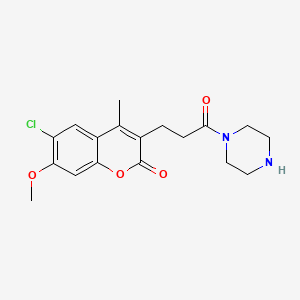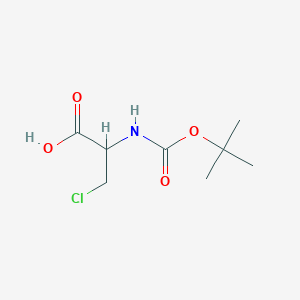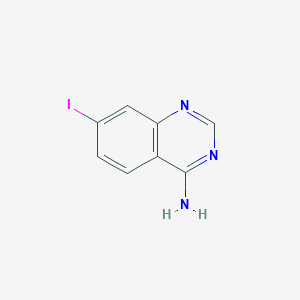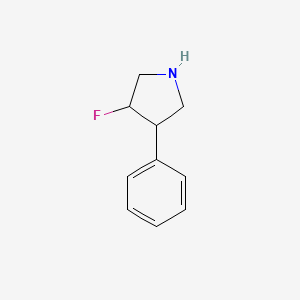
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-méthoxy-4-méthyl-3-(3-oxo-3-(pipérazin-1-yl)propyl)-2H-chromén-2-one est un composé organique synthétique appartenant à la classe des dérivés du chromén-2-one. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-chloro-7-méthoxy-4-méthyl-3-(3-oxo-3-(pipérazin-1-yl)propyl)-2H-chromén-2-one implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante peut inclure :
Matière de départ : La synthèse commence souvent avec une structure de base de chromén-2-one.
Chloration : Introduction de l’atome de chlore en position 6 à l’aide de réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore.
Méthoxylation : Méthoxylation en position 7 à l’aide de méthanol et d’un catalyseur approprié.
Méthylation : Méthylation en position 4 à l’aide d’iodure de méthyle ou de sulfate de diméthyle.
Addition du dérivé de pipérazine : Le dérivé de pipérazine est introduit par une réaction de substitution nucléophile avec un groupe partant approprié.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à flux continu, le criblage à haut débit de catalyseurs et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy ou méthyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou d’aldéhydes.
Réduction : Formation d’alcools.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 6-chloro-7-méthoxy-4-méthyl-3-(3-oxo-3-(pipérazin-1-yl)propyl)-2H-chromén-2-one implique une interaction avec des cibles moléculaires et des voies spécifiques. Il peut inhiber ou activer des enzymes, se lier à des récepteurs ou interférer avec des processus cellulaires. Des études détaillées sont nécessaires pour élucider les voies et les cibles exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
7-méthoxy-4-méthyl-3-(3-oxo-3-(pipérazin-1-yl)propyl)-2H-chromén-2-one : N’a pas l’atome de chlore en position 6.
6-chloro-4-méthyl-3-(3-oxo-3-(pipérazin-1-yl)propyl)-2H-chromén-2-one : N’a pas le groupe méthoxy en position 7.
6-chloro-7-méthoxy-3-(3-oxo-3-(pipérazin-1-yl)propyl)-2H-chromén-2-one : N’a pas le groupe méthyle en position 4.
Unicité
La présence des groupes chlore, méthoxy et méthyle dans le 6-chloro-7-méthoxy-4-méthyl-3-(3-oxo-3-(pipérazin-1-yl)propyl)-2H-chromén-2-one peut conférer des propriétés chimiques et biologiques uniques, le distinguant des composés similaires.
Propriétés
Formule moléculaire |
C18H21ClN2O4 |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-piperazin-1-ylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H21ClN2O4/c1-11-12(3-4-17(22)21-7-5-20-6-8-21)18(23)25-15-10-16(24-2)14(19)9-13(11)15/h9-10,20H,3-8H2,1-2H3 |
Clé InChI |
NLMBFQJCWXNYRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CCC(=O)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)


![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)





